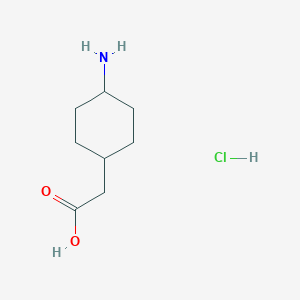

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(4-aminocyclohexyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMUHTQQRCZBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504125 | |

| Record name | (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76325-96-7 | |

| Record name | (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride from 4-Nitrophenylacetic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a key intermediate in the pharmaceutical industry, starting from 4-nitrophenylacetic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

The synthesis primarily involves a two-step catalytic hydrogenation of 4-nitrophenylacetic acid. The first step is the selective reduction of the nitro group to form 4-aminophenylacetic acid. The second step involves the saturation of the aromatic ring to yield a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid, with the trans isomer being the desired product. The process concludes with the formation of the hydrochloride salt to enhance stability and facilitate isolation.

Reaction Pathway

The overall synthetic route is depicted below. The process is designed to maximize the yield of the trans isomer through careful control of reaction conditions.

Figure 1: Overall synthetic pathway for the preparation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1 & 2: Two-Step Hydrogenation of 4-Nitrophenylacetic Acid

This procedure combines the reduction of the nitro group and the subsequent hydrogenation of the aromatic ring in a single reactor, optimizing for the formation of the trans isomer.

Materials:

-

4-Nitrophenylacetic acid

-

10% Palladium on carbon (Pd/C) catalyst (moist)

-

Deionized water

-

Hydrogen gas

-

Nitrogen gas

Equipment:

-

Autoclave reactor

-

Filtration system (e.g., Celite bed or Sparkler filter)

Procedure:

-

Charge the autoclave with 4-nitrophenylacetic acid and deionized water.[1]

-

Seal the autoclave and flush with nitrogen to create an inert atmosphere.[1]

-

Add a suspension of 10% Pd/C catalyst in deionized water to the reaction mixture.[2][3][4]

-

Nitro Group Reduction:

-

Aromatic Ring Hydrogenation:

-

Cool the reactor to room temperature and vent the excess hydrogen.[1]

-

Flush the reactor with nitrogen.[1]

-

Filter the reaction mixture through a Celite bed to remove the Pd/C catalyst.[1] The resulting filtrate contains a mixture of cis and trans 4-aminocyclohexylacetic acid.

Step 3: Formation and Isolation of this compound

This step involves the esterification of the carboxylic acid followed by the formation of the hydrochloride salt and selective crystallization of the trans isomer.

Materials:

-

Filtrate from Step 2 (containing 4-aminocyclohexylacetic acid)

-

Ethanol

-

Hydrochloric acid (or ethanolic HCl)

-

Acetonitrile

Equipment:

-

Distillation apparatus

-

Reactor with reflux capabilities

-

Crystallization vessel

-

Centrifuge

Procedure:

-

Concentrate the aqueous filtrate from the hydrogenation step by distillation under vacuum to remove most of the water.[2][4]

-

Add ethanol to the residue and continue distillation to further remove water.[2][4]

-

To the ethanolic solution of 4-aminocyclohexylacetic acid, add hydrochloric acid (a 10-30 mol% excess is recommended) and heat the mixture to reflux for 1-3 hours to form the ethyl ester hydrochloride.[2][3][5][8]

-

Add acetonitrile to the residue and distill a portion of it off to azeotropically remove any remaining water.[2][3]

-

Cool the resulting acetonitrile solution to -5 to 0°C to induce crystallization of the trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride.[2][3]

-

Isolate the crystals by centrifugation and wash with cold acetonitrile.[2][3]

-

Dry the solid product under vacuum at up to 60°C to a constant weight.[1]

-

While many sources describe the synthesis of the ethyl ester hydrochloride, the free acid hydrochloride can be obtained by hydrolysis of the ester under acidic conditions.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the synthesis process.

Table 1: Reaction Conditions for Hydrogenation

| Parameter | Step 1: Nitro Group Reduction | Step 2: Aromatic Ring Hydrogenation |

| Substrate | 4-Nitrophenylacetic acid | 4-Aminophenylacetic acid (in situ) |

| Catalyst | 10% Pd/C | 10% Pd/C (reused) |

| Solvent | Water | Water |

| Temperature | 40–50°C | 50–60°C |

| Pressure | 0.1–0.6 bar H₂ | 1–4 bar H₂ |

Table 2: Product Yield and Isomer Ratio

| Parameter | Value | Reference |

| trans:cis Isomer Ratio | 60–70% trans | [7] |

| Overall Yield | ~40% | [2][8] |

| Melting Point | 173-176°C | [8] |

Process Workflow and Logic

The following diagram illustrates the workflow of the entire synthesis process, from starting materials to the final isolated product.

Figure 2: Experimental workflow for the synthesis of this compound.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. By adhering to the detailed protocols and understanding the critical process parameters, researchers and drug development professionals can effectively produce this valuable pharmaceutical intermediate.

References

- 1. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

- 2. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 5. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]

- 6. CN102224130B - The preparation method of trans-4-amino-cyclohexyl ethyl acetate HCl - Google Patents [patents.google.com]

- 7. This compound | 76325-96-7 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. The information is compiled from various sources to assist researchers and professionals in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a cyclohexane derivative that serves as a versatile synthetic intermediate in the development of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a rigid trans-cyclohexyl backbone, imparts favorable conformational properties to drug candidates.[1] The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for many pharmaceutical applications.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4-aminocyclohexyl)acetic acid hydrochloride | [2] |

| CAS Number | 76325-96-7 | [1][3][4] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | White to Yellow Solid | [2] |

| Purity | ≥95-97% | [2] |

| Melting Point | Data not available. The related compound, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride, has a melting point of 173-177 °C. | [1][5][6][7] |

| Boiling Point | Data not available. | [4][5][6] |

| Solubility | Enhanced aqueous solubility due to the hydrochloride salt. Slightly soluble in methanol. | [1] |

| Storage Temperature | 2-8 °C | [2] |

Table 2: Computed Physicochemical Descriptors

| Descriptor | Value | Source(s) |

| LogP | Data not available. | |

| Topological Polar Surface Area (TPSA) | Data not available. | |

| Hydrogen Bond Donors | Data not available. | |

| Hydrogen Bond Acceptors | Data not available. | |

| Rotatable Bonds | Data not available. |

Synthesis and Biological Significance

This compound is a key building block in organic synthesis. A primary application is its role as a precursor in the synthesis of novel soluble epoxide hydrolase (sEH) inhibitors, which are under investigation for treating inflammatory conditions such as inflammatory bowel disease (IBD).[1] It is also a crucial intermediate in the industrial-scale synthesis of the antipsychotic medication Cariprazine.[1]

The synthesis of this compound is typically achieved through the hydrogenation of 4-nitrophenyl acetic acid using a Palladium on carbon (Pd/C) catalyst.[1] The process involves an initial selective reduction of the nitro group, followed by the saturation of the aromatic ring to yield the aminocyclohexyl acetic acid.[1]

Derivatives of this compound have been noted to act as allosteric modulators of dopamine receptors.[1] The biological activity is largely attributed to the amino group, which can form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby influencing their conformation and activity.[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this specific compound are not widely published. Therefore, the following sections describe generalized, standard laboratory procedures for these measurements.

This protocol describes the determination of the melting point range of a solid organic compound using a digital melting point apparatus.

-

Sample Preparation:

-

Place a small amount of the dry, solid sample on a clean, dry watch glass.

-

If the crystals are large, gently crush them into a fine powder using a spatula.

-

Jab the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[8]

-

-

Apparatus Setup:

-

Ensure the heating block of the melting point apparatus is clean and has cooled to at least 10-20°C below the expected melting point.

-

Insert the packed capillary tube into one of the sample slots.

-

-

Measurement:

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick run with a fast ramp rate (e.g., 10-20 °C/minute) to find an approximate range.[9]

-

Accurate Determination: Set the starting temperature to about 20°C below the expected melting point. Use a slow ramp rate of approximately 1-2 °C/minute.[8][9]

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

-

Preparation:

-

Prepare a series of vials with a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).

-

Accurately weigh an excess amount of this compound and add it to each vial. The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

-

Separate the dissolved solute from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

-

-

Analysis:

-

Quantify the concentration of the compound in the clear filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

-

Reporting:

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., mg/mL or µM at a given pH and temperature).

-

This protocol outlines a general method for determining the acid dissociation constants (pKa) of an amino acid derivative via titration.

-

Solution Preparation:

-

Accurately prepare a solution of the amino acid hydrochloride of known concentration (e.g., 0.1 M) in deionized water.

-

Standardize a titrant solution, typically a strong base like sodium hydroxide (NaOH, e.g., 0.1 M).

-

-

Titration Setup:

-

Pipette a precise volume of the amino acid solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) and immerse the pH probe in the solution.

-

Use a burette to carefully add the standardized NaOH solution in small, precise increments.

-

-

Data Collection:

-

Record the initial pH of the amino acid solution.

-

Add a small volume of NaOH (e.g., 0.1-0.2 mL), allow the pH to stabilize, and record both the added volume and the new pH.

-

Continue this process, making smaller additions near the expected equivalence points (where the pH changes rapidly).

-

Continue the titration well past the final equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show inflection points corresponding to the equivalence points.

-

The pKa values can be determined from the half-equivalence points. For a diprotic acid, the pKa of the carboxylic acid group (pKa1) is the pH at the first half-equivalence point. The pKa of the amino group (pKa2) is the pH at the second half-equivalence point.

-

References

- 1. This compound | 76325-96-7 | Benchchem [benchchem.com]

- 2. TRANS-2-(4-AMINOCYCLOHEXYL)ACETIC ACID HCL | 76325-96-7 [sigmaaldrich.com]

- 3. CAS#:76325-96-7 | this compound | Chemsrc [chemsrc.com]

- 4. This compound | 76325-96-7 [amp.chemicalbook.com]

- 5. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]

- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Infrared (IR) Spectrum of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this compound in research and pharmaceutical development.

Molecular Structure and Functional Groups

This compound (C₈H₁₆ClNO₂) is a cyclohexane derivative containing a carboxylic acid group and an amino group, the latter of which is protonated to form an ammonium chloride salt. The key functional groups that give rise to characteristic IR absorption bands are:

-

Carboxylic Acid (-COOH): This group exhibits strong and broad O-H stretching vibrations, as well as a sharp and intense C=O stretching vibration.

-

Ammonium Ion (-NH₃⁺): As a hydrochloride salt, the primary amine is protonated. This results in N-H stretching and bending vibrations that differ from a free amine.

-

Cyclohexane Ring (C-H): The saturated aliphatic ring structure primarily shows C-H stretching and bending vibrations.

-

C-N and C-O Bonds: These single bonds also have characteristic stretching vibrations in the fingerprint region of the IR spectrum.

Predicted Infrared Spectrum Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established IR correlation charts and data for similar amino acid hydrochlorides.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3000-2800 | Medium-Strong | N-H Stretch | Ammonium ion (-NH₃⁺) |

| ~2950-2850 | Medium-Strong | C-H Stretch | Cyclohexane ring |

| ~1730-1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1610-1500 | Medium | N-H Bend (Asymmetric) | Ammonium ion (-NH₃⁺) |

| ~1550-1480 | Medium | N-H Bend (Symmetric) | Ammonium ion (-NH₃⁺) |

| ~1450 | Medium | C-H Bend (Scissoring) | Cyclohexane ring (CH₂) |

| ~1300-1200 | Medium-Strong | C-O Stretch | Carboxylic Acid |

| ~1250-1020 | Medium | C-N Stretch | Aliphatic Amine Derivative |

Experimental Protocol for Infrared Spectroscopy

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

Spatula and sample handling tools.

-

This compound sample (in solid, powdered form).

-

Solvent for cleaning the ATR crystal (e.g., isopropanol).

-

Lint-free wipes.

Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

-

Record a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

-

Sample Application:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.

-

Perform any necessary baseline corrections or other data processing as required.

-

Identify and label the significant absorption peaks and compare them with the predicted values in the table above for structural confirmation.

-

-

Cleaning:

-

Release the pressure clamp and remove the sample from the ATR crystal.

-

Thoroughly clean the crystal surface with isopropanol and a lint-free wipe to prepare for the next measurement.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the identification and characterization of a chemical compound using FT-IR spectroscopy.

Caption: Logical workflow for compound identification using FT-IR spectroscopy.

This guide provides a foundational understanding of the expected IR spectral characteristics of this compound. For definitive analysis, it is recommended to obtain an experimental spectrum and compare it with the predicted data presented herein.

Mass Spectrometry Analysis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS: 76325-96-7). While direct mass spectral data for this specific compound is not widely published, this document outlines the expected analytical behavior and provides detailed, plausible experimental protocols based on the analysis of structurally similar compounds, such as gabapentin and other cyclic amino acid derivatives.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural characterization and quantification are crucial for quality control and metabolic studies. Mass spectrometry, coupled with liquid chromatography (LC-MS), is the premier analytical technique for this purpose, offering high sensitivity and specificity. This guide will detail the expected mass spectral data, a robust LC-MS/MS protocol for its analysis, and the predicted fragmentation pathways.

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of the free base form of trans-2-(4-Aminocyclohexyl)acetic acid (Molecular Weight: 157.21 g/mol ).

Table 1: Predicted m/z Values for Parent and Adduct Ions

| Ion Species | Predicted m/z | Notes |

| [M+H]⁺ | 158.12 | Protonated molecule, expected to be the most abundant ion in positive ion mode. |

| [M+Na]⁺ | 180.10 | Sodium adduct, may be observed depending on mobile phase purity. |

| [M-H]⁻ | 156.10 | Deprotonated molecule, expected in negative ion mode. |

Table 2: Predicted Major Fragment Ions in MS/MS Analysis of [M+H]⁺

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |

| 141.12 | NH₃ (Ammonia) | Loss of the amino group. |

| 113.12 | H₂O + CO (Water and Carbon Monoxide) | Loss from the carboxylic acid group. |

| 98.11 | C₂H₃O₂ (Acetic acid moiety) | Cleavage of the acetic acid side chain. |

| 81.09 | C₃H₇NO (Fragment containing N and O) | Ring fragmentation. |

Experimental Protocol: LC-MS/MS Analysis

This section outlines a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in a research or quality control setting.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range.

-

Sample Matrix Preparation (e.g., for bioanalysis): For analysis in biological matrices such as plasma, a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of the plasma sample. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. The supernatant can be directly injected or further diluted if necessary.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar compound.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quantifier: 158.12 → 141.12

-

Qualifier: 158.12 → 98.11

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV for the transition to m/z 141.12.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) of trans-2-(4-Aminocyclohexyl)acetic acid is expected to proceed through several key pathways, primarily involving the loss of small neutral molecules from the functional groups.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

The proposed fragmentation involves the initial loss of ammonia from the protonated amino group, leading to the fragment at m/z 141.12. Another significant pathway is the loss of water and carbon monoxide from the carboxylic acid group, resulting in the fragment at m/z 113.12. Cleavage of the entire acetic acid side chain would produce the ion at m/z 98.11. Further fragmentation of the primary fragments can also occur, such as the loss of the acetic acid moiety from the m/z 141.12 fragment to yield the ion at m/z 81.09.

Conclusion

This technical guide provides a robust framework for the mass spectrometry analysis of this compound. While the presented data is predictive, it is based on established principles of mass spectrometry and data from analogous structures. The detailed LC-MS/MS protocol offers a solid starting point for method development and validation. Researchers and drug development professionals can utilize this information to effectively characterize and quantify this important pharmaceutical intermediate. It is recommended to confirm the predicted fragmentation patterns and optimize the experimental conditions using an authentic standard of the compound.

A Comprehensive Technical Overview of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines its chemical properties, and a detailed experimental protocol for its synthesis.

Core Chemical Properties

This compound is a cyclohexane derivative recognized for its utility as a building block in the creation of active pharmaceutical ingredients (APIs)[1]. Its hydrochloride salt form enhances aqueous solubility, a beneficial characteristic for various synthetic and pharmaceutical applications[1].

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆ClNO₂[1][2][3][4] |

| Molecular Weight | 193.67 g/mol [1][2][3] |

| CAS Number | 76325-96-7[1][2][3] |

| Physical Form | White to Yellow Solid[4] |

| Storage Temperature | 2-8 °C[4] |

Synthesis Protocol

The primary synthesis route for this compound involves the hydrogenation of 4-nitrophenylacetic acid[1][5]. This process is typically conducted in a protic solvent using a palladium on carbon (Pd/C) catalyst[1]. The synthesis is a two-step hydrogenation process that yields the trans isomer with high selectivity[1].

Experimental Protocol: Hydrogenation of 4-Nitrophenylacetic Acid

-

Initial Reaction Setup:

-

First Hydrogenation (Nitro Group Reduction):

-

Purge the reaction vessel with hydrogen gas.

-

Conduct the initial hydrogenation at a controlled temperature range of 40-50°C[1]. This step selectively reduces the nitro group.

-

-

Second Hydrogenation (Aromatic Ring Saturation):

-

Conversion to Hydrochloride Salt:

-

Upon completion of the hydrogenation, the resulting trans-2-(4-aminocyclohexyl)acetic acid is converted to its hydrochloride salt. This is typically achieved by treatment with hydrochloric acid in a suitable solvent like ethanol[5].

-

-

Isolation and Purification:

-

The final product, this compound, is isolated and purified, often through crystallization, to yield a solid product[5].

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

References

Determining the Melting Point of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Data

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a cyclohexane derivative with the chemical formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[1] Its structure, featuring a trans-configuration, is valued for the conformational rigidity it imparts to drug candidates.[1]

While a specific melting point for this compound is not consistently reported, data for its closely related ethyl ester derivative, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride (C₁₀H₂₀ClNO₂), is well-documented and can serve as a reference point. It is crucial to note that the addition of the ethyl group will alter the compound's physical properties, including its melting point.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| This compound | 76325-96-7 | C₈H₁₆ClNO₂ | 193.67 | Not consistently reported |

| Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | C₁₀H₂₀ClNO₂ | 221.73 | 177[1][2][3], 173-176[3][4][5], 175.0-179.0[2] |

One source suggests a melting point range of 274–278°C for generic trans-cyclohexane derivatives as an indicator of purity, but this is not specific to the target compound.[1]

Experimental Protocols for Melting Point Determination

The melting point of a solid is a critical physical property that provides insights into its purity. For a crystalline solid, a sharp melting range (typically 0.5-1°C) is indicative of high purity, whereas a broad melting range at a depressed temperature often suggests the presence of impurities. The following is a detailed protocol for determining the melting point of a solid organic compound like this compound using the capillary method, a standard technique in pharmaceutical quality control.[6]

Capillary Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

-

Capillary tubes (sealed at one end)[7]

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

-

Place a small amount of the crystalline sample on a clean, dry watch glass or in a mortar.

-

If the crystals are large, gently grind them into a fine powder using a pestle.[8] This ensures uniform packing and heat transfer.[6]

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to compact the powder at the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.[7]

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute.[8]

-

For an accurate determination, set the heating rate to a slow and steady 1-2°C per minute, especially when approaching the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete liquefaction.

-

For high-purity compounds, this range should be narrow.

-

Synthesis and Experimental Workflow

This compound is a crucial intermediate in the synthesis of cariprazine.[9][10] The synthesis of its ethyl ester derivative is well-documented and provides a relevant experimental workflow. The process typically involves a two-step hydrogenation of 4-nitrophenylacetic acid followed by esterification.[10]

Synthesis of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride

The following diagram illustrates the patented chemical route for the synthesis of the key intermediate, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.[11]

Caption: Synthesis workflow for Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride.

This process yields a mixture of cis and trans isomers, with the desired trans isomer precipitating as the hydrochloride salt upon the addition of a suitable solvent like acetonitrile.[10]

General Workflow for Melting Point Determination

The logical flow of determining the melting point of a synthesized compound is crucial for quality control in research and drug development.

Caption: General experimental workflow for melting point determination.

References

- 1. This compound | 76325-96-7 | Benchchem [benchchem.com]

- 2. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]

- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 6. thinksrs.com [thinksrs.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Solubility Profile of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is critical for its effective use in synthetic chemistry and drug development, impacting reaction kinetics, purification, and formulation. This document summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and outlines a general workflow for this process.

Quantitative Solubility Data

A thorough review of publicly available literature, safety data sheets, and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The available information is qualitative in nature and is summarized in the table below. The hydrochloride salt form of this compound is designed to enhance aqueous solubility.[1] Its solubility in organic solvents is expected to be limited, a common characteristic of amine hydrochlorides which are ionic salts. For its ethyl ester derivative, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, it is reported to be slightly soluble in methanol.[1][2]

| Solvent | IUPAC Name | Qualitative Solubility | Reference |

| Water | Water | Soluble | [1] |

| Methanol | Methanol | Slightly Soluble (for the ethyl ester derivative) | [1][2] |

Note: The lack of specific quantitative data highlights a knowledge gap for this compound. The experimental protocol provided in the subsequent section can be employed to generate precise solubility measurements.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) of analytical grade

-

Glass vials with screw caps

-

Thermostatic shaker bath or orbital shaker in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) and column (e.g., C18)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Addition of Solute to Solvent: Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. The equilibration time should be determined empirically, but a common starting point is 24 to 48 hours.

-

Phase Separation: After the equilibration period, allow the vials to rest in the thermostatic bath for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the specific organic solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: General workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. While quantitative data is currently limited in the public domain, the provided experimental protocol offers a robust framework for its determination, enabling researchers and drug development professionals to generate the necessary data for their specific applications.

References

Aqueous Solubility of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the aqueous solubility of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS No. 76325-96-7), a key intermediate in pharmaceutical synthesis. While specific, publicly available quantitative solubility data for this compound is limited, this document provides a comprehensive overview of its physicochemical properties and a detailed, generalized experimental protocol for determining its aqueous solubility. The provided methodologies are based on established guidelines for active pharmaceutical ingredients (APIs) and are intended to equip researchers with the necessary framework to conduct their own solubility assessments. This guide also includes a structured template for data presentation and a visual workflow to aid in experimental design and execution.

Introduction

This compound is a cyclohexane derivative recognized for its role as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a trans-configured cyclohexane ring with an amino group and an acetic acid moiety, makes it a valuable intermediate in medicinal chemistry.[1] The hydrochloride salt form is intended to enhance aqueous solubility, a crucial parameter influencing an API's bioavailability and formulation development.[1][2]

Accurate determination of aqueous solubility is a fundamental step in the pre-formulation and formulation development of any drug candidate.[2][3] It is a key determinant for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[4][5][6] This guide provides a framework for the experimental determination of the aqueous solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76325-96-7 | [1][7][8] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][7] |

| Molecular Weight | 193.67 g/mol | [1][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | trans-4-aminocyclohexylacetic acid hydrochloride | [7][9] |

| Purity | ≥97% (typical) | [7] |

| Storage | Room temperature | [7] |

Aqueous Solubility Data

Table 2: Example Aqueous Solubility Data for D-α-Aminocyclohexylacetic Acid (CAS No. 14328-52-0)

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| H₂O | 8.33 | 52.99 |

| H₂O | 3.33 | 21.18 |

| PBS (with sonication <60°C) | 1 | 6.36 |

| Data sourced from InvivoChem for a related compound and is for illustrative purposes only.[10] |

Experimental Protocol for Aqueous Solubility Determination

The following is a generalized protocol for determining the equilibrium aqueous solubility of an API like this compound, based on World Health Organization (WHO) guidelines for BCS classification.[4][5][6]

Materials and Equipment

-

This compound

-

pH Buffers (pH 1.2, 4.5, 6.8)

-

Calibrated pH meter

-

Analytical balance

-

Constant temperature shaker/incubator (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method.

-

Vortex mixer

-

Volumetric flasks and pipettes

Buffer Preparation

Prepare buffers according to pharmacopeial standards.[5]

-

pH 1.2: 0.1 M HCl or simulated gastric fluid without enzymes.[4]

-

pH 4.5: Acetate buffer.[4]

-

pH 6.8: Phosphate buffer.[4] Adjust the final pH of the buffers at 37 ± 1 °C.[4]

Experimental Workflow

The overall workflow for determining equilibrium solubility is depicted in the following diagram.

Caption: Experimental workflow for equilibrium solubility determination.

Procedure

-

Preliminary Assessment: Conduct a preliminary test to estimate the amount of API needed and the time to reach equilibrium.[4]

-

Sample Preparation: Add an excess amount of this compound to a known volume of each pH buffer in triplicate. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the samples in a shaker bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[4] Take samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the API in solution is constant).

-

Sample Processing: At each time point, withdraw an aliquot of the suspension. Separate the solid and liquid phases by centrifugation followed by filtration through a syringe filter.

-

pH Measurement: Verify the pH of the supernatant after the experiment to ensure it has not shifted significantly.[4]

-

Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as HPLC.

-

Data Reporting: The lowest solubility value obtained across the pH range of 1.2 to 6.8 will be used to classify the compound's solubility according to BCS guidelines.[2][4]

Conclusion

While direct quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers can generate reliable aqueous solubility data. This information is critical for advancing the development of new chemical entities that utilize this important synthetic intermediate, enabling informed decisions in formulation and drug delivery strategies. The provided templates and workflows are designed to ensure a standardized and robust approach to this essential physicochemical characterization.

References

- 1. This compound | 76325-96-7 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One moment, please... [dowdevelopmentlabs.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. who.int [who.int]

- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 7. chemscene.com [chemscene.com]

- 8. CAS#:76325-96-7 | this compound | Chemsrc [chemsrc.com]

- 9. 2-(4-aminocyclohexyl)acetic Acid | C8H15NO2 | CID 300537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. D-α-Aminocyclohexylacetic acid ((R)-2-Cyclohexyl-2-aminoethanoic acid; D-Cyclohexylglycine; D-α-Aminocyclohexaneacetic acid) | Amino Acid Derivatives | 14328-52-0 | Invivochem [invivochem.com]

The Cornerstone of Chiral Pharmaceuticals: A Technical Guide to trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

For Immediate Release

In the landscape of modern drug discovery and development, the pursuit of stereochemically pure compounds is paramount. Among the vast array of chiral building blocks, trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride has emerged as a critical intermediate, particularly in the synthesis of novel therapeutics targeting the central nervous system. This technical guide provides an in-depth exploration of this versatile compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, chiral resolution, and application, with a focus on its role in the development of the atypical antipsychotic, Cariprazine.

Physicochemical Properties and Stereochemistry

This compound is a white to off-white crystalline solid. Its rigid trans-cyclohexyl backbone imparts favorable conformational properties to drug candidates.[1] The hydrochloride salt enhances its aqueous solubility, making it amenable to various reaction conditions.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 76325-96-7 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

The "trans" configuration refers to the relative orientation of the amino and acetic acid substituents on the cyclohexane ring. However, the molecule also possesses two chiral centers, leading to the existence of a pair of enantiomers: ((1R,4R)-2-(4-aminocyclohexyl)acetic acid and (1S,4S)-2-(4-aminocyclohexyl)acetic acid). The use of a single, specific enantiomer is often crucial for achieving the desired therapeutic effect and minimizing off-target side effects.

Synthesis and Diastereomeric Separation

The most common synthetic route to trans-2-(4-Aminocyclohexyl)acetic acid commences with the hydrogenation of 4-nitrophenylacetic acid. This process typically yields a mixture of cis and trans diastereomers. The separation of the desired trans isomer is a critical step and is often achieved through crystallization.

General Synthesis Workflow

References

Stability and Storage of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS No. 76325-96-7). Drawing from available data and analysis of structurally similar compounds, this document outlines potential degradation pathways, appropriate handling procedures, and methodologies for stability assessment.

Chemical and Physical Properties

This compound is a white to yellow solid with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Cariprazine. The hydrochloride salt form enhances its solubility in aqueous media.

| Property | Value | References |

| CAS Number | 76325-96-7 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | White to Yellow Solid | [2] |

| Purity | ≥95% - 97% | [1][2] |

| Storage Temperature | See Section 3 |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in public literature, a robust understanding of its stability can be inferred from its chemical structure and from studies on analogous compounds, particularly Gabapentin, which also features a substituted aminocyclohexane ring.

Intrinsic Stability

The trans-conformation of the cyclohexane ring is thermodynamically stable. However, the presence of both an amino group and a carboxylic acid group makes the molecule susceptible to certain degradation pathways, particularly under stress conditions.

Potential Degradation Pathways

Based on the chemical functionalities and data from related compounds, the following degradation pathways are considered most likely:

-

Intramolecular Cyclization (Lactam Formation): Similar to Gabapentin, this compound is prone to intramolecular cyclization to form a lactam.[3][4] This is a significant degradation pathway for amino acids, especially in the solid state and upon heating.

-

Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products.

-

Hydrolysis: While the hydrochloride salt is stable, in solution, the equilibrium between the salt and the free amino acid can be influenced by pH, potentially affecting stability.

The following diagram illustrates the likely degradation pathway leading to lactam formation.

Caption: Lactam formation via intramolecular cyclization.

Recommended Storage and Handling

Due to the potential for degradation, proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

There are some discrepancies in the recommended storage temperatures from various suppliers, with some suggesting room temperature and others refrigerated conditions. To ensure maximum stability, the following conditions are recommended:

| Parameter | Recommendation | Rationale | References |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions, particularly lactam formation. | [2] |

| Humidity | Store in a dry environment. Use of a desiccator is advised. | The compound may be hygroscopic, and moisture can facilitate degradation. | [5] |

| Light | Protect from light. Store in an amber vial or other light-resistant container. | Amine-containing compounds can be susceptible to photolytic degradation. | [5] |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

Handling

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid generating dust.

-

Keep containers tightly closed when not in use.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment, a forced degradation study is recommended. The following protocols are based on general ICH guidelines and methodologies applied to similar molecules like Gabapentin.[5][6]

Forced Degradation Studies

The objective is to expose the compound to stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

4.1.1. Acid Hydrolysis

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Neutralize the solution before analysis.

4.1.2. Base Hydrolysis

-

Prepare a solution of the compound in 0.1 M sodium hydroxide.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution before analysis.

4.1.3. Oxidative Degradation

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3%).

-

Store at room temperature for a defined period, protected from light.

4.1.4. Thermal Degradation

-

Place the solid compound in a temperature-controlled oven (e.g., 80°C) for a defined period.

-

Dissolve the sample in a suitable solvent for analysis.

4.1.5. Photolytic Degradation

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][7]

-

A control sample should be stored in the dark under the same conditions.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the analysis of stability samples. The method should be capable of separating the parent compound from all potential degradation products.

Example HPLC Method (starting point, based on Gabapentin analysis): [5]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

-

Column Temperature: 30°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary potential degradation pathway is intramolecular cyclization to form a lactam, particularly under thermal stress. Oxidation and hydrolysis are also possible degradation routes. To ensure the long-term integrity of this valuable synthetic intermediate, it is imperative to store it at refrigerated temperatures (2-8°C), protected from light and moisture. For comprehensive stability analysis, a forced degradation study coupled with a validated stability-indicating HPLC method is essential.

References

- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Research Portal [iro.uiowa.edu]

- 4. Kinetic model for solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

Methodological & Application

Experimental protocol for cariprazine synthesis using "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of cariprazine, an atypical antipsychotic, utilizing trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride as a key starting intermediate. The protocol outlines the primary synthetic transformations, reagent specifications, and reaction conditions. Quantitative data from various reported syntheses are summarized for comparative analysis. Additionally, a schematic of the proposed synthesis workflow and the pharmacological signaling pathway of cariprazine are presented to provide a comprehensive overview for researchers in drug development.

Introduction

Cariprazine is a potent dopamine D3/D2 receptor partial agonist with a preference for the D3 receptor, and it also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1][2][3][4] This unique pharmacological profile makes it effective in the treatment of schizophrenia and bipolar disorder.[2][5] The synthesis of cariprazine can be achieved through various routes, and this protocol focuses on a convergent synthesis strategy starting from this compound. This intermediate provides the core cyclohexylacetic acid scaffold of the final molecule. The following sections detail the necessary experimental procedures and expected outcomes.

Synthesis of Cariprazine: An Overview

The synthesis of cariprazine from this compound involves a multi-step process. The general strategy involves the formation of the dimethylurea moiety on the amino group of the cyclohexane ring, followed by the coupling of the resulting intermediate with 1-(2,3-dichlorophenyl)piperazine.

Key Intermediates:

-

trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

-

1-(2,3-Dichlorophenyl)piperazine

-

trans-4-{2-[4-(2,3-Dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl amine

Experimental Protocols

Step 1: Synthesis of trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

This step involves the reaction of the primary amine on the cyclohexane ring with a dimethylcarbamoyl derivative to form the urea linkage.

Materials:

-

This compound (or its ethyl ester hydrochloride)

-

Dimethylcarbamoyl chloride

-

Sodium bicarbonate or other suitable base

-

Water

-

Hydrochloric acid (6 N)

-

Suitable organic solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve this compound in water.

-

Add sodium bicarbonate to the solution to neutralize the hydrochloride and free the amine.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add dimethylcarbamoyl chloride to the cooled solution while stirring.

-

Allow the reaction to proceed at 0-5 °C for 30 minutes, then continue stirring at room temperature (20-25 °C) for an additional 2 hours.

-

After the reaction is complete, cool the mixture again to 0-5 °C and acidify with 6 N hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid.[6]

Step 2: Amide Coupling with 1-(2,3-Dichlorophenyl)piperazine

The carboxylic acid of the intermediate from Step 1 is coupled with 1-(2,3-dichlorophenyl)piperazine to form an amide bond.

Materials:

-

trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

-

1-(2,3-Dichlorophenyl)piperazine

-

Carboxylic acid activating agent (e.g., carbonyldiimidazole)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

Procedure:

-

Dissolve trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid in the anhydrous solvent.

-

Add the carboxylic acid activating agent (e.g., 1-1.5 equivalents of carbonyldiimidazole) to the solution and stir until the active intermediate is formed.[6]

-

Add 1-(2,3-dichlorophenyl)piperazine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the product, 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea, can be isolated by crystallization following workup.[6]

Step 3: Reduction of the Amide to Form Cariprazine

The final step is the reduction of the newly formed amide to an amine, yielding cariprazine.

Materials:

-

1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea

-

Reducing agent (e.g., borane complexes like borane-tetrahydrofuran complex)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

-

Dissolve the amide intermediate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the reducing agent to the solution at a controlled temperature.

-

Stir the reaction mixture until the reduction is complete.

-

Quench the reaction carefully, for example, by the slow addition of water or methanol.

-

The cariprazine free base can then be isolated and purified. Often, it is converted to a hydrochloride salt for better stability and handling.

Note: An alternative final step found in several patents involves the acylation of trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl amine with dimethylcarbamoyl chloride in the presence of a base. This approach is summarized in the data table below.

Data Presentation

The following table summarizes quantitative data from various patented methods for the final acylation step to produce cariprazine, which is a common final step in many synthesis routes.

| Reaction Conditions | Yield (%) | Purity (%) | Key Impurities | Reference |

| Dichloromethane, Diisopropylethylamine, 36 hours | 64.6 | 98.9 | Double-condensation impurity (0.56%) | [7][8][9][10] |

| Dichloromethane, 10% Potassium Carbonate Solution, 15 hours | 89.2 | 99.3 | Double-condensation impurity (0.09%) | [8][10] |

| Dichloromethane, 10% Potassium Carbonate Solution, 12 hours | 90.9 | 99.5 | Double-condensation impurity (0.06%) | [7][9][11] |

| Dichloromethane, 10% Potassium Carbonate Solution, 1.5 hours | 92.1 | 99.5 | Double-condensation impurity (0.06%) | [7][8][9][10] |

| Toluene, 5% Potassium Carbonate Solution, 15 hours | 83.0 | 99.3 | Double-condensation impurity (0.09%) | [7][8][9][10][11] |

Visualizations

Cariprazine Synthesis Workflow

References

- 1. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

- 2. Cariprazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 6. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 7. EP3845523A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. US20210300883A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of sEH Inhibitors Utilizing "trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors, starting from the key intermediate, trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. The methodologies described herein are based on established synthetic routes for the generation of urea and amide-based inhibitors, which have demonstrated significant efficacy in modulating the sEH pathway.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, anti-hypertensive, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes these beneficial effects. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.

The structural motif of trans-2-(4-aminocyclohexyl)acetic acid provides a rigid and conformationally defined scaffold that is highly amenable to the synthesis of potent sEH inhibitors. The trans configuration of the cyclohexane ring has been shown to impart greater metabolic stability to the resulting inhibitors compared to their cis isomers.[1][2] This document outlines the synthesis of urea and amide derivatives, which are prominent classes of sEH inhibitors.

Signaling Pathway of sEH and its Inhibition

The diagram below illustrates the metabolic pathway of arachidonic acid involving cytochrome P450 (CYP) enzymes and the subsequent action of soluble epoxide hydrolase (sEH). Inhibition of sEH leads to an accumulation of epoxyeicosatrienoic acids (EETs), which enhances their beneficial physiological effects.

Caption: sEH signaling pathway and point of inhibition.

Experimental Protocols

The following protocols detail the synthesis of urea and amide-based sEH inhibitors.

General Workflow for sEH Inhibitor Synthesis

The overall synthetic strategy involves a few key steps starting from the commercially available this compound. The acid functionality is typically protected as an ester, followed by the formation of the urea or amide linkage, and subsequent deprotection if necessary.

Caption: General synthetic workflow for sEH inhibitors.

Protocol 1: Synthesis of a Urea-Based sEH Inhibitor

This protocol describes the synthesis of a representative N-adamantyl-N'-(trans-4-(carboxymethyl)cyclohexyl)urea.

Step 1: Esterification of this compound

-

To a suspension of this compound (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture under reduced pressure to yield methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride as a white solid. This product is often used in the next step without further purification.

Step 2: Urea Formation

-

Dissolve methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (1.0 eq) in dichloromethane (DCM, 20 mL/g).

-

Add triethylamine (Et3N, 2.5 eq) and stir the mixture for 10 minutes at room temperature.

-

Add 1-adamantyl isocyanate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the methyl ester of the urea-based inhibitor.

Step 3: Ester Hydrolysis

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 4 hours.

-

Cool the reaction mixture to room temperature and acidify with 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final urea-based sEH inhibitor.

Protocol 2: Synthesis of an Amide-Based sEH Inhibitor

This protocol outlines the synthesis of a representative amide-based inhibitor.

Step 1: Esterification

Follow Step 1 from Protocol 1 to obtain methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Step 2: Amide Formation

-

Dissolve methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (1.0 eq) in DCM (20 mL/g).

-

Add triethylamine (2.5 eq) and stir for 10 minutes at 0 °C.

-

Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up the reaction as described in Step 2 of Protocol 1.

-

Purify the crude product by column chromatography to yield the methyl ester of the amide-based inhibitor.

Step 3: Ester Hydrolysis

Follow Step 3 from Protocol 1 to obtain the final amide-based sEH inhibitor.

Data Presentation

The following table summarizes the inhibitory potency (IC50) of representative sEH inhibitors synthesized from trans-cyclohexane derivatives.

| Compound ID | Inhibitor Class | R Group (Urea/Amide) | IC50 (nM) for human sEH | Reference |

| 1 | Urea | Adamantyl | 1.3 | [1] |

| 2 | Urea | 4-Trifluoromethoxyphenyl | 0.4 | [3] |

| 3 | Urea | 3,5-Dimethyladamantyl | 3.87 | [4] |

| 4 | Amide | Phenyl | 46.1 | [5] |

| A1 | Urea-Sulfonamide | 4-Chlorophenyl | 0.1 | [1] |

| A9 | Urea-Sulfonamide | 3-Fluorophenyl | 0.1 | [1] |

| A17 | Urea-Sulfonamide | 4-Chlorobenzyl | 0.2 | [1] |

Conclusion

The use of this compound as a starting material provides a versatile and efficient platform for the synthesis of potent and metabolically stable sEH inhibitors. The protocols outlined in these application notes offer a clear and reproducible methodology for researchers in the field of drug discovery and development targeting the soluble epoxide hydrolase enzyme. The provided data highlights the potential for generating highly potent inhibitors through the derivatization of the trans-cyclohexyl scaffold.

References

- 1. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of GABA Analogs Utilizing trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, GABA analogs are of significant interest in drug development for treating a variety of neurological disorders, including epilepsy, neuropathic pain, and anxiety. This document provides detailed application notes and protocols for the use of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride as a key intermediate in the synthesis of novel GABA analogs. The rigid trans-cyclohexyl backbone of this starting material offers a valuable scaffold for creating conformationally constrained GABA analogs, potentially leading to improved receptor selectivity and pharmacokinetic profiles.

Introduction

GABA's therapeutic potential is limited by its inability to cross the blood-brain barrier effectively. This has driven the development of GABA analogs with enhanced central nervous system penetration and targeted pharmacological activity.[1] Notable examples of successful GABA analogs include gabapentin and pregabalin. The synthesis of novel analogs often involves the modification of a core scaffold that mimics the GABA structure. This compound provides a synthetically versatile platform for generating a diverse library of such analogs. Its cyclohexane ring introduces conformational rigidity, which can be advantageous for probing the specific conformations required for binding to GABA receptors and transporters.